Enzymatic Synthesis of 12-KCDCA Enables a 1200-Fold Coenzyme Turnover and Eliminates Lithocholic Acid Contamination
In the enzymatic synthesis of 12-KCDCA from dehydrocholic acid, a cofactor (NADH) regeneration system achieved a complete substrate transformation with a coenzyme turnover number of 1200 [1]. This high catalytic efficiency is a differentiating feature of this specific route. Critically, this enzymatic process yielded 12-KCDCA with no detectable steroid by-products, a stark contrast to chemical methods for synthesizing the downstream target chenodeoxycholic acid (CDCA), which are known to produce the toxic by-product lithocholic acid (LCA) [1]. Therefore, procuring 12-KCDCA synthesized via this enzymatic route ensures a high-purity intermediate that drastically reduces the risk of downstream contamination with hepatotoxic LCA, a significant advantage for further pharmaceutical processing.
| Evidence Dimension | Cofactor Turnover Number |
|---|---|
| Target Compound Data | Turnover number of 1200 |
| Comparator Or Baseline | Complete transformation of dehydrocholic acid |
| Quantified Difference | Not applicable (standalone metric of catalytic efficiency) |
| Conditions | Enzymatic synthesis using 3α- and 7α-HSDH with formate dehydrogenase for NADH regeneration |
Why This Matters
This quantifies the high catalytic efficiency of the enzymatic synthesis, justifying the procurement of material from specific production methods for improved sustainability and cost-effectiveness.
- [1] Carrea, G., et al. (1984). Enzymatic reduction of dehydrocholic acid to 12-ketochenodeoxycholic acid with NADH regeneration. Enzyme and Microbial Technology, 6(7), 307-311. View Source
